molecular formula C19H17NO5 B12875566 5-(3,4,5-Trimethoxyphenyl)-[1,3]dioxolo[4,5-g]isoquinoline CAS No. 6289-71-0

5-(3,4,5-Trimethoxyphenyl)-[1,3]dioxolo[4,5-g]isoquinoline

Cat. No.: B12875566
CAS No.: 6289-71-0
M. Wt: 339.3 g/mol
InChI Key: BRORELUZNXUCNK-UHFFFAOYSA-N
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Description

5-(3,4,5-Trimethoxyphenyl)-[1,3]dioxolo[4,5-g]isoquinoline is a complex organic compound characterized by the presence of a trimethoxyphenyl group and a dioxoloisoquinoline structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4,5-Trimethoxyphenyl)-[1,3]dioxolo[4,5-g]isoquinoline typically involves multi-step organic reactions. One common method starts with the preparation of the trimethoxyphenyl precursor, followed by cyclization and functional group modifications to form the dioxoloisoquinoline core . Key steps include:

    Formation of the Trimethoxyphenyl Precursor: This involves the methylation of a phenolic compound to introduce the three methoxy groups.

    Cyclization: The precursor undergoes cyclization reactions under acidic or basic conditions to form the isoquinoline ring.

    Functional Group Modifications: Additional steps may include oxidation or reduction reactions to achieve the desired functional groups on the isoquinoline core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the development of efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-(3,4,5-Trimethoxyphenyl)-[1,3]dioxolo[4,5-g]isoquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxygenated derivatives, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of 5-(3,4,5-Trimethoxyphenyl)-[1,3]dioxolo[4,5-g]isoquinoline involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3,4,5-Trimethoxyphenyl)-[1,3]dioxolo[4,5-g]isoquinoline is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its trimethoxyphenyl group and dioxoloisoquinoline core provide a versatile scaffold for the development of new drugs and materials .

Properties

CAS No.

6289-71-0

Molecular Formula

C19H17NO5

Molecular Weight

339.3 g/mol

IUPAC Name

5-(3,4,5-trimethoxyphenyl)-[1,3]dioxolo[4,5-g]isoquinoline

InChI

InChI=1S/C19H17NO5/c1-21-16-7-12(8-17(22-2)19(16)23-3)18-13-9-15-14(24-10-25-15)6-11(13)4-5-20-18/h4-9H,10H2,1-3H3

InChI Key

BRORELUZNXUCNK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NC=CC3=CC4=C(C=C32)OCO4

Origin of Product

United States

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